4-(2-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
Descripción
Propiedades
IUPAC Name |
4-(2-methylbenzoyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-2-3-7-12(11)16(20)18-10-15(19)17-13-8-4-5-9-14(13)18/h2-9H,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBMVQYPGNZJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 4-(2-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of 2-methylbenzoyl chloride with 3,4-dihydroquinoxalin-2(1H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1.1. 1,6-Addition to para-Quinone Methides
This reaction occurs under organophotoredox conditions using Fukuzumi’s photocatalyst ([Mes-Acr-Me]⁺ClO₄⁻) and visible light (455 nm) . The mechanism involves:
-
Single-electron transfer (SET) to generate a radical cation.
-
Deprotonation to form a nucleophilic α-amino radical.
-
Radical addition to the electrophilic carbon of para-quinone methides.
| Substrate (R) | Product | Yield (%) | Conditions |
|---|---|---|---|
| 4-Me | 3fa | 58 | 455 nm LED, 15 h |
| 4-F | 3ga | 95 | 455 nm LED, 15 h |
| N-Unprotected | 4ea | 44 | 455 nm LED, 15 h |
Key findings :
-
Electron-withdrawing groups (e.g., F) enhance yields due to increased radical stability .
-
Reactions proceed via a nucleophilic α-amino radical intermediate (confirmed by radical trapping experiments) .
1.2. Addition to Trifluoromethyl Ketones
Using Ru(bpy)₃Cl₂ as a photocatalyst and blue LED irradiation, the compound undergoes radical addition to trifluoromethyl ketones, forming diastereomeric alcohols :
| Substrate | Catalyst | Light Source | Yield (%) | dr (major:minor) |
|---|---|---|---|---|
| 2,2,2-Trifluoroacetophenone | Ru(bpy)₃Cl₂ | 455 nm LED | 58 | 59:41 |
| 2,2,2-Trifluoroacetophenone | Ru(bpy)₃Cl₂ | Sunlight | 80 | 53:47 |
Mechanistic insights :
-
The reaction generates a trifluoromethyl radical, which adds to the dihydroquinoxalinone core.
-
Diastereoselectivity arises from steric effects during radical recombination .
Nucleophilic Substitution Reactions
The compound reacts with substituted anilines under basic conditions (NaHCO₃, KI) in 2-propanol to form N-alkylated derivatives .
| Aniline (R) | Product | Reaction Time (h) | Yield (%)* |
|---|---|---|---|
| 4-NO₂-C₆H₄ | 5a | 8 | 72 |
| 4-Cl-C₆H₄ | 5b | 10 | 68 |
| 3-CH₃-C₆H₄ | 5c | 12 | 65 |
*Yields estimated from chromatographic purification data .
Conditions :
-
Reflux in 2-propanol with NaHCO₃ (2 equiv) and KI (20 mol%).
Reaction Mechanisms and Selectivity
-
Radical pathways dominate under ph
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Research indicates that 4-(2-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one exhibits promising anticancer properties. A study evaluated its cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 1.9 | Induction of apoptosis |
| MCF-7 | 2.3 | Inhibition of cell proliferation |
| HepG-2 | 10.61 | VEGFR-2 inhibition and apoptosis enhancement |
These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment due to its ability to induce apoptosis and inhibit cell growth in various cancer types .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. In a series of tests against various bacterial strains, it demonstrated significant antibacterial effects. Most derivatives synthesized from this compound showed moderate to good antibacterial activity, indicating its potential use in developing new antimicrobial agents .
Mechanism of Action
The biological effects of this compound are attributed to several mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes involved in cellular processes, potentially leading to reduced cell proliferation.
- Receptor Modulation : The compound may interact with various receptors, acting as either an agonist or antagonist, influencing signaling pathways.
- DNA Intercalation : Its ability to intercalate into DNA can disrupt replication and transcription processes, promoting apoptosis in cancer cells .
Industrial Applications
Beyond its medicinal uses, this compound can be utilized in industrial applications such as:
- Production of Dyes and Pigments : The unique chemical structure allows for modifications that can lead to new colorants.
- Synthesis of Complex Heterocyclic Compounds : It serves as a building block for more complex molecules in organic synthesis .
Case Studies and Research Findings
Several studies have highlighted the efficacy and versatility of this compound:
- Clinical Trials for Antiviral Activity : Similar compounds have undergone clinical trials for their antiviral properties against HIV-1, demonstrating good tolerance and antiviral activity .
- Hybrid Structures for Enhanced Activity : Researchers have explored hybrid compounds that combine features from potent drug candidates with the dihydroquinoxalinone core, enhancing their biological activity while addressing issues like bioavailability .
Mecanismo De Acción
The mechanism of action of 4-(2-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the quinoxaline derivative .
Comparación Con Compuestos Similares
Key Observations :
- Synthetic Efficiency: The 2-methylbenzoyl group in the target compound is likely synthesized via acylation, similar to compounds 27a–c. However, the lower yield of nicotinoyl derivative 27c (23%) suggests steric or electronic challenges in introducing bulkier substituents .
- Thermal Stability : Higher melting points in compounds like 6m (262–263°C) correlate with rigid aromatic substituents, while furan/thiophene derivatives (27a–b ) exhibit lower melting points due to reduced crystallinity .
2.2.1. Antitumor Activity
- Compound 13d: Exhibits nanomolar potency (GI₅₀ = 4.6–9.6 nM) against cancer cells, comparable to clinical candidate CA-3.
- Compound 6m: Induces G2/M phase arrest (like CA-4), suggesting the 3-cyanophenyl group enhances microtubule disruption. The 2-methylbenzoyl group’s electron-donating methyl may reduce electrophilicity, impacting tubulin binding .
2.2.2. sGC Activation
- Compound 30d : A dicarboxylic derivative activates heme-free sGC by 4.8-fold (EC₅₀ = 1.8 μM). The dual carboxyl groups form hydrogen bonds with Tyr135 and Arg139 in the heme-binding pocket, a feature absent in the target compound’s 2-methylbenzoyl group .
- Monocarboxylic Analogs: Derivatives like C4 (−10.60 kcal/mol binding affinity) rely on pyrrole substituents for van der Waals interactions with hydrophobic residues. The 2-methylbenzoyl group may partially mimic this but lacks polar interactions critical for sGC activation .
Physicochemical and Pharmacokinetic Properties
- Solubility and log P : Compound 13d (optimized quinazoline derivative) shows improved aqueous solubility compared to lead compound 2a , despite similar log P values. The 2-methylbenzoyl group’s lipophilicity may reduce solubility, necessitating formulation adjustments .
- Binding Affinity : Docking studies reveal that dicarboxylic derivatives (e.g., C14 ) achieve −15.65 kcal/mol affinity via interactions with hydrophilic/hydrophobic pockets. The 2-methylbenzoyl group’s smaller size limits access to these pockets .
Structural Insights from Crystallography
- BRD4 Inhibitors: Derivatives like Y80 (PDB: 4-(2E)-3-(4-methoxyphenyl)-2-phenylpropenoyl) bind to BRD4 via π-π stacking and hydrogen bonding. The 2-methylbenzoyl group’s planar structure may permit similar interactions but requires methyl group positioning to avoid steric clashes .
Actividad Biológica
4-(2-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, antiviral, and anticancer therapies. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative studies with related compounds, and relevant case studies.
Chemical Structure and Synthesis
The compound features a quinoxaline core with a 2-methylbenzoyl group at the 4-position. The synthesis typically involves the condensation of 2-methylbenzoyl chloride with 3,4-dihydroquinoxalin-2(1H)-one under basic conditions, often using triethylamine or pyridine as a catalyst. This reaction is usually performed under reflux to ensure complete conversion of the reactants into the desired product.
This compound exerts its biological effects through interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of various biological pathways, depending on the target involved. The precise mechanisms are still under investigation but are believed to involve modulation of signaling pathways relevant to cancer and microbial resistance.
Anticancer Activity
Research has indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain quinoxaline compounds can inhibit the viability of cancer cell lines such as A431 human epidermoid carcinoma cells. In vitro assays demonstrated that these compounds could effectively reduce cell proliferation, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A431 | Not specified | Inhibits cell proliferation |
| Doxorubicin | A431 | 0.51 - 0.73 | Topoisomerase II inhibition |
Antimicrobial Activity
Quinoxaline derivatives have also been studied for their antimicrobial properties. Some compounds have demonstrated activity against various bacterial strains and fungi, highlighting their potential as new antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications in the quinoxaline core can significantly influence their efficacy against microbial pathogens .
Antiviral Activity
In addition to anticancer and antimicrobial properties, there is emerging evidence that quinoxaline derivatives may possess antiviral activity. Preliminary studies indicate that certain structural modifications can enhance their effectiveness against viral infections, although specific data on this compound remains limited .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other quinoxaline derivatives:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylquinoxaline | Lacks benzoyl group | Lower efficacy in cancer models |
| 4-Benzoylquinoxaline | Benzoyl group present | Moderate anticancer activity |
| 3,4-Dihydroquinoxalin-2(1H)-one | Parent compound | Limited biological activity |
These comparisons underscore the unique properties imparted by the specific substitution pattern in this compound.
Case Studies
Several case studies illustrate the potential applications of this compound:
- In Vitro Studies : A study evaluating a series of quinoxaline derivatives found that those structurally similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The most potent compounds were further analyzed for their effects on apoptosis and cell cycle regulation .
- Animal Models : Research involving animal models has shown promising results regarding the efficacy of quinoxaline derivatives in reducing tumor size and improving survival rates in xenograft models of cancer .
Q & A
Q. What are the common synthetic routes for 4-(2-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one and its derivatives?
- Methodological Answer : The synthesis often involves microwave-assisted nucleophilic substitution or copper-catalyzed alkynylation. For example, 4-substituted derivatives are synthesized by reacting 3,4-dihydroquinoxalin-2(1H)-one with aryl/alkyl halides under microwave irradiation (120°C, i-PrOH, K₂CO₃), achieving yields up to 88% . Copper-catalyzed aerobic oxidative alkynylation enables the introduction of alkynyl groups at the 3-position, using CuI and phenanthroline ligands in DMF at 80°C, with yields ranging from 33–61% . Carbon atom insertion into N-heterocyclic carbenes via [1,2]-rearrangements is another advanced route, yielding fused heterocycles .
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : Characterization relies on 1H/13C NMR , HRMS , and IR spectroscopy . For instance, 1H NMR (CDCl₃, 400 MHz) confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.6 ppm) . HRMS validates molecular formulas (e.g., [M+H]+ m/z calculated for C₁₈H₁₆N₂O₂: 292.1212) . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis (e.g., 183–263°C for derivatives) .
Q. What in vitro assays are used for preliminary antitumor activity screening?
- Methodological Answer : The NIH-NCI 60 human tumor cell line panel is standard, with GI₅₀ values (50% growth inhibition) measured at 10⁻¹⁰–10⁻⁹ M concentrations. Compounds are dissolved in DMSO and tested over 48–72 hours. For example, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one showed sub-nanomolar activity against leukemia and breast cancer cell lines .
Advanced Research Questions
Q. How do structural modifications at the 2-methylbenzoyl group affect tubulin-binding affinity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CN, -F) at the 2-position enhance tubulin polymerization inhibition. For example, replacing 2-methyl with 2-fluorophenyl increased binding affinity by 15-fold (IC₅₀ = 0.8 nM vs. 12 nM for parent compound) . Docking simulations (PDB: 1SA0) show that the 2-methyl group occupies a hydrophobic pocket near β-tubulin’s colchicine site, while polar substituents improve solubility without compromising activity .
Q. How can contradictory data on metabolic stability be resolved during preclinical development?
- Methodological Answer : Contradictions arise from species-specific cytochrome P450 (CYP) metabolism. To address this:
Q. What in vivo models validate tumor-vascular disrupting activity?
- Methodological Answer : Xenograft models (e.g., MDA-MB-231 breast cancer in nude mice) are used. Compound 2 (1 mg/kg, i.p., daily) reduced tumor volume by 62% in 14 days. Mechanistic validation includes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
